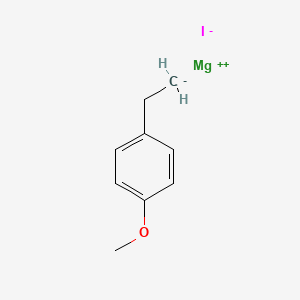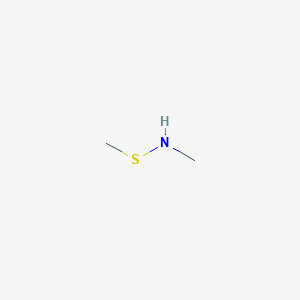
Ethyl 5-(2-ethoxy-2-oxoethyl)cyclopent-1-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(2-ethoxy-2-oxoethyl)cyclopent-1-ene-1-carboxylate is an organic compound that belongs to the class of cycloalkenes. This compound features a cyclopentene ring substituted with an ethoxy group and an oxoethyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-ethoxy-2-oxoethyl)cyclopent-1-ene-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of cyclopentene with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-ethoxy-2-oxoethyl)cyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentene derivatives.
Scientific Research Applications
Ethyl 5-(2-ethoxy-2-oxoethyl)cyclopent-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic properties.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(2-ethoxy-2-oxoethyl)cyclopent-1-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl cyclopent-3-ene-1-carboxylate
- Ethyl 2-aminocyclopent-1-enecarboxylate
- Ethyl 5-oxo-2-oxocyclopentane-1-carboxylate
Uniqueness
Ethyl 5-(2-ethoxy-2-oxoethyl)cyclopent-1-ene-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of an ethoxy group and an oxoethyl group on the cyclopentene ring differentiates it from other similar compounds.
Properties
CAS No. |
123718-04-7 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
ethyl 5-(2-ethoxy-2-oxoethyl)cyclopentene-1-carboxylate |
InChI |
InChI=1S/C12H18O4/c1-3-15-11(13)8-9-6-5-7-10(9)12(14)16-4-2/h7,9H,3-6,8H2,1-2H3 |
InChI Key |
YMKYLUHCEFZOEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCC=C1C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,5-Oxadiazole, 3,3'-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B14279562.png)

![4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B14279573.png)




![2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14279601.png)
![Dimethyl [(oxiran-2-yl)methyl]propanedioate](/img/structure/B14279609.png)

![1,2,4-Triazolo[4,3-c]pyrimidine, 7-methyl-5-(phenylmethyl)-](/img/structure/B14279619.png)


